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Compound of Interest

Compound Name: 4-Bromo-2-methoxythiazole

Cat. No.: B1273696 Get Quote

Introduction
4-Bromo-2-methoxythiazole is a key heterocyclic building block that offers significant

potential in the fields of medicinal chemistry and materials science. The thiazole motif is a

privileged structure found in numerous biologically active compounds and approved

pharmaceuticals. The presence of a bromine atom at the 4-position provides a versatile handle

for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of

diverse molecular fragments. Furthermore, the methoxy group at the 2-position can influence

the electronic properties of the thiazole ring, potentially modulating the biological activity and

physicochemical properties of its derivatives. This document provides detailed application

notes and experimental protocols for the use of 4-bromo-2-methoxythiazole in several key

organic transformations.

Physicochemical Properties
Property Value

Molecular Formula C₄H₄BrNOS

Molecular Weight 194.05 g/mol

Appearance Off-white to pale yellow solid

CAS Number 240816-35-7
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Applications in Organic Synthesis
4-Bromo-2-methoxythiazole is an excellent substrate for various palladium-catalyzed cross-

coupling reactions, including Suzuki, Stille, and Negishi couplings. These reactions allow for

the formation of new carbon-carbon bonds at the C4-position of the thiazole ring, providing

access to a wide array of substituted thiazole derivatives.

The reactivity of the C-Br bond at the 4-position is influenced by the electron-donating methoxy

group at the 2-position. This substituent can increase the electron density of the thiazole ring,

which may affect the rate-determining oxidative addition step in the catalytic cycle of cross-

coupling reactions. Researchers should consider that reaction conditions may require

optimization compared to thiazoles bearing electron-withdrawing groups.

General Workflow for Cross-Coupling Reactions
The following diagram illustrates a generalized workflow for the functionalization of 4-Bromo-2-
methoxythiazole via palladium-catalyzed cross-coupling reactions.
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Functionalization of 4-Bromo-2-methoxythiazole.
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Experimental Protocols
The following protocols are based on established procedures for cross-coupling reactions of 4-

bromothiazole derivatives and should be considered as a starting point for optimization with 4-
bromo-2-methoxythiazole. [1][2]

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an

aryl halide and a boronic acid or its ester derivative.

Reaction Scheme:

Materials:

4-Bromo-2-methoxythiazole

Arylboronic acid (1.1 - 1.5 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

To a flame-dried round-bottom flask, add 4-bromo-2-methoxythiazole (1.0 eq), the

arylboronic acid (1.2 eq), and the base (2.0 eq).

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

Add the anhydrous, degassed solvent and the palladium catalyst.

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction to room temperature and dilute with an organic solvent

(e.g., ethyl acetate).

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography.

Quantitative Data (Analogous Systems):

Entry
Arylbor
onic
Acid

Catalyst Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

1
Phenylbo

ronic acid

Pd(PPh₃)

₄
K₂CO₃

Toluene/

H₂O
90 12 75-85

2

4-

Methoxy

phenylbo

ronic acid

Pd(dppf)

Cl₂
Cs₂CO₃ Dioxane 100 8 80-90

3

3-

Thienylb

oronic

acid

Pd(OAc)₂

/SPhos
K₃PO₄

Toluene/

H₂O
100 6 70-80

Stille Coupling
The Stille coupling utilizes an organotin reagent to form a C-C bond with an organic halide. [1]

[2][3] Reaction Scheme:

Materials:

4-Bromo-2-methoxythiazole

Organostannane reagent (e.g., Aryl-Sn(Bu)₃, 1.1 - 1.2 equivalents)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

Optional: Additive (e.g., CuI, LiCl)

Procedure:

In a flame-dried Schlenk tube under an inert atmosphere, dissolve 4-bromo-2-
methoxythiazole (1.0 eq) and the organostannane reagent (1.1 eq) in the anhydrous,

degassed solvent.

Add the palladium catalyst. If using an additive, add it at this stage.

Heat the reaction mixture to 80-120 °C and stir for 6-24 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture and dilute with an organic solvent.

Wash the solution with aqueous KF (to remove tin byproducts) and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography.

Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]

Entry
Organost
annane

Catalyst Solvent Temp (°C) Time (h) Yield (%)

1
Phenyl-
Sn(Bu)₃

Pd(PPh₃)₄ Toluene 110 12 58-62

2
2-Thienyl-

Sn(Bu)₃
Pd(PPh₃)₄ Toluene 110 12 60

| 3 | (E)-Hex-1-enyl-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene | 110 | 12 | 59 |
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Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. [1]

[2] Reaction Scheme:

Materials:

4-Bromo-2-methoxythiazole

Organozinc reagent (prepared in situ or from a commercial source, 1.1 - 1.5 equivalents)

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

Anhydrous, degassed solvent (e.g., THF, Dioxane)

Procedure:

To a flame-dried flask under an inert atmosphere, add 4-bromo-2-methoxythiazole (1.0 eq)

and the palladium catalyst in the anhydrous, degassed solvent.

Slowly add the organozinc reagent solution at room temperature or as required by the

specific reagent's stability.

Stir the reaction at room temperature or heat to 40-80 °C for 2-12 hours.

Monitor the reaction by TLC or LC-MS.

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

Filter and concentrate the solution.

Purify the crude product by flash column chromatography.

Quantitative Data (Analogous 4-Bromothiazole Systems): [1][2]
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Entry
Organozi
nc
Reagent

Catalyst Solvent Temp (°C) Time (h) Yield (%)

1
Phenyl-
ZnCl

PdCl₂(PP
h₃)₂

THF 65 4 92

2
Isopropyl-

ZnCl

PdCl₂(PPh

₃)₂
THF 65 4 97

| 3 | Cyclohexyl-ZnCl | PdCl₂(PPh₃)₂ | THF | 65 | 4 | 95 |

Signaling Pathways and Applications in Drug
Discovery
Thiazole-containing compounds are known to interact with a variety of biological targets,

including kinases, which are key regulators of cellular signaling pathways. Dysregulation of

these pathways is a hallmark of many diseases, including cancer. The ability to functionalize

the 4-position of the 2-methoxythiazole core allows for the synthesis of libraries of compounds

that can be screened for inhibitory activity against various kinases.

The diagram below illustrates a simplified kinase signaling pathway that can be targeted by

inhibitors derived from 4-bromo-2-methoxythiazole.
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Targeting kinase pathways with thiazole derivatives.

Conclusion
4-Bromo-2-methoxythiazole is a valuable and versatile building block for the synthesis of a

diverse range of functionalized thiazole derivatives. Its utility in palladium-catalyzed cross-

coupling reactions provides a powerful platform for the generation of compound libraries for

drug discovery and materials science. The provided protocols and data, based on analogous

systems, offer a solid starting point for researchers to explore the full potential of this important
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synthetic intermediate. Careful optimization of reaction conditions is recommended to account

for the electronic influence of the 2-methoxy substituent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

